molecular formula C16H13N3O3S3 B2910304 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097893-59-7

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2910304
CAS No.: 2097893-59-7
M. Wt: 391.48
InChI Key: LLSWTTPXNMHDFH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzothiadiazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further linked to an ethyl bridge bearing furan (2-yl) and thiophene (3-yl) substituents. This structure combines aromatic heterocycles (furan, thiophene) with the electron-deficient benzothiadiazole system, which may enhance π-π stacking interactions and influence solubility and reactivity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S3/c20-25(21,15-5-1-3-13-16(15)19-24-18-13)17-9-12(11-6-8-23-10-11)14-4-2-7-22-14/h1-8,10,12,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSWTTPXNMHDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a thiophene ring, and a benzothiadiazole moiety. These structural elements contribute to its biological activity by influencing its interactions with various biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C17H16N4O3S2
Molecular Weight 392.46 g/mol
Solubility Soluble in DMSO and DMF

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives, including the compound . Research indicates that derivatives of benzothiadiazole exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
    • It may also disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Case Studies :
    • A study evaluating the effects of various benzothiadiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
    • Another investigation reported that specific modifications to the benzothiadiazole scaffold enhanced anticancer activity, suggesting that structural optimization could lead to more potent derivatives .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown promise against various microbial strains.

  • Mechanism of Action :
    • The antimicrobial effect is hypothesized to result from interference with bacterial cell wall synthesis or disruption of membrane integrity.
    • Studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

Study Focus Findings
Anticancer ActivitySignificant cytotoxicity against MCF-7 and A549 cells with IC50 values ranging from 5 µM to 10 µM .
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the furan and thiophene rings can enhance biological activity. For instance:

  • Substitutions at the 5-position of the furan ring tend to increase anticancer potency.
  • The introduction of electron-withdrawing groups on the thiophene ring has been associated with improved antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

Compound : N-(4-(Benzothiazole-2-yl)phenyl) substituted benzenesulfonamides

  • Core : Benzothiazole (vs. benzothiadiazole in the target compound).
  • Substituents : Sulfonamide linked to a phenyl ring substituted with benzothiazole.
  • The phenyl spacer may increase rigidity compared to the ethyl bridge in the target compound.

Triazole and Imidazolidinone Derivatives

Compound: 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide

  • Core: Chloro-methylbenzenesulfonamide with a triazine-thioether and imidazolidinone group.
  • Substituents: Triazine and imidazolidinone introduce hydrogen-bonding sites absent in the target compound.
  • Key Differences: The triazine-imidazolidinone system may enhance solubility but reduce aromatic stacking compared to the fused benzothiadiazole-furan-thiophene system.

Sulfonamide-Based 1,2,4-Triazoles

Compound : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

  • Core : 1,2,4-Triazole-thione with sulfonylphenyl and difluorophenyl groups.
  • Key Differences: The thione tautomer (C=S) introduces sulfur-based reactivity, contrasting with the sulfonamide group in the target compound.

Benzothiadiazole Sulfonamides with Varied Substituents

Compound : N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 443105-20-2)

  • Core : Benzothiadiazole-sulfonamide identical to the target compound.
  • Substituents : N-Benzyl and N-methyl groups (vs. furan-thiophene ethyl in the target).
  • Key Differences : The benzyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the heteroaromatic substituents in the target compound.

Compound : N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide

  • Core : Benzothiazole-tetrahydrobenzothiophene hybrid with a morpholine-sulfonyl group.
  • The tetrahydrobenzothiophene adds conformational flexibility absent in the rigid furan-thiophene-ethyl chain.

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • Target Compound: Expected ν(S=O) ~1350–1200 cm⁻¹ (sulfonamide) and aromatic C-H stretches (~3100 cm⁻¹).
    • Comparison: Triazole-thiones exhibit ν(C=S) ~1247–1255 cm⁻¹, absent in the target compound .
  • Solubility : The furan-thiophene ethyl chain may reduce solubility in polar solvents compared to morpholine-sulfonyl derivatives .

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